1-(3-Ethylphenyl)piperidin-4-amine
Description
1-(3-Ethylphenyl)piperidin-4-amine is a piperidine derivative featuring a 3-ethylphenyl substituent attached to the piperidine ring’s nitrogen atom.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3-ethylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N2/c1-2-11-4-3-5-13(10-11)15-8-6-12(14)7-9-15/h3-5,10,12H,2,6-9,14H2,1H3 |
InChI Key |
QIXTWWWIEMYFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, molecular properties, and biological activities of 1-(3-Ethylphenyl)piperidin-4-amine and related compounds:
Key Observations from Comparative Analysis
Substituent Effects on Selectivity and Potency :
- RB-005 (1-(4-octylphenethyl)piperidin-4-amine) demonstrates that elongating the alkyl chain (e.g., octyl) and introducing a phenethyl group enhances selectivity for SphK1 inhibition compared to simpler arylpiperidinamines .
- The 3-nitrobenzyl derivative (1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) shows how electron-withdrawing groups like nitro may influence solubility and stability but lack explicit activity data .
Role of Halogenation :
- Halogenated derivatives, such as 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride , are often used in pharmaceutical intermediates, where halogens improve metabolic stability or binding affinity .
Impact of Salt Formation :
- Hydrochloride salts (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) are common in research chemicals to enhance aqueous solubility for in vitro assays .
Heterocyclic Hybrids :
- Compounds like 1-[4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine highlight the trend of incorporating heterocycles to modulate pharmacokinetic properties or target specificity .
Research and Development Implications
- Further exploration of substituent effects (e.g., alkyl chain length, halogenation) could optimize therapeutic profiles.
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